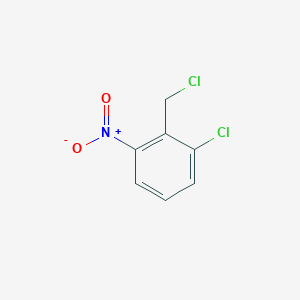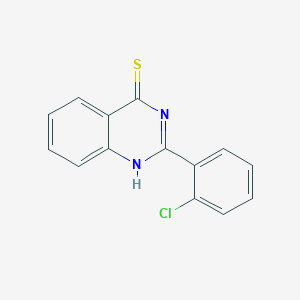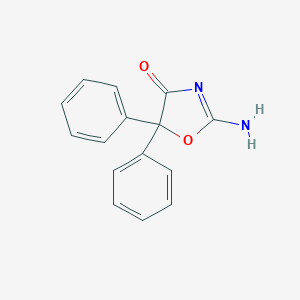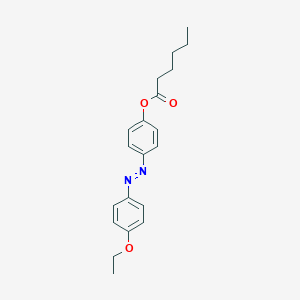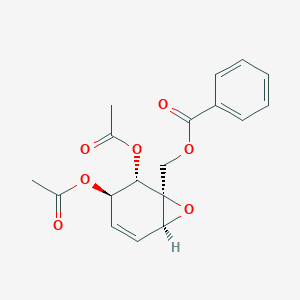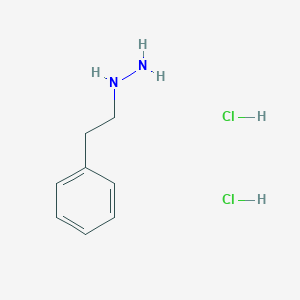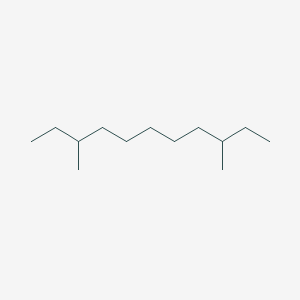
3,9-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. In recent years, there has been a growing interest in the scientific community regarding its potential applications in research.
Mechanism Of Action
The mechanism of action of 3,9-Dimethylundecane is not well understood. However, it is believed to act as a non-specific solvent, dissolving various organic compounds and facilitating their reaction.
Biochemical and Physiological Effects:
There is limited information regarding the biochemical and physiological effects of 3,9-Dimethylundecane. However, it is considered to be relatively non-toxic and has low volatility, making it a safe solvent for laboratory use.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,9-Dimethylundecane is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for laboratory experiments. Additionally, it has low toxicity and low volatility, making it a safe solvent to work with. However, its high boiling point and low solubility in water can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3,9-Dimethylundecane in scientific research. One area of interest is its potential use as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use as a reference compound in GC-MS analysis may be further explored, particularly in the field of environmental science. Further studies on its mechanism of action and potential toxicity may also be warranted.
Synthesis Methods
The synthesis of 3,9-Dimethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid, the reduction of 3,9-Dimethyl-1,5,7-cycloundecatriene, or the reaction of 3,9-Dimethyl-1,5,7-cycloundecatriene with ethylene.
Scientific Research Applications
3,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, it has been used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
properties
CAS RN |
17301-31-4 |
|---|---|
Product Name |
3,9-Dimethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-12(3)10-8-7-9-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
HHEVJJIJTUVLTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCC(C)CC |
Canonical SMILES |
CCC(C)CCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



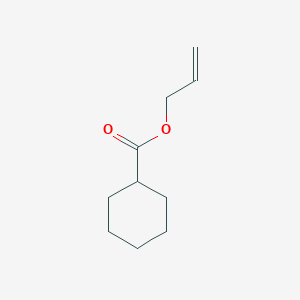
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

